Naspm

Vue d'ensemble

Description

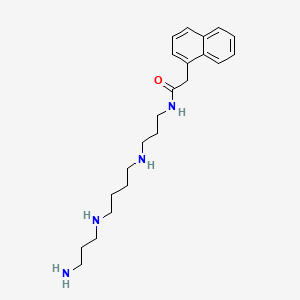

La 1-naphtylacetyl spermine, communément appelée Naspm, est un analogue synthétique de la toxine de l'araignée Joro. Elle est connue pour son rôle d'antagoniste des récepteurs AMPA perméables au calcium. Ce composé est particulièrement important dans la recherche en neurosciences en raison de sa capacité à supprimer sélectivement les récepteurs AMPA à rectification entrante et perméables au calcium exprimés dans les neurones de type II .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 1-naphtylacetyl spermine est synthétisée par une série de réactions chimiques impliquant l'acétylation de la spermine avec du chlorure de 1-naphtylacetyl. La réaction nécessite généralement des conditions anhydres et un solvant approprié tel que le dichlorométhane. La réaction est effectuée à basse température pour assurer la stabilité des produits intermédiaires .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la 1-naphtylacetyl spermine ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation en laboratoire. La production à grande échelle impliquerait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures rigoureuses de contrôle qualité pour garantir la cohérence .

Analyse Des Réactions Chimiques

Types de réactions

La 1-naphtylacetyl spermine subit principalement des réactions de substitution en raison de la présence de groupes amines réactifs. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : impliquent généralement des réactifs tels que les chlorures d'acyle ou les anhydrides en présence d'une base comme la triéthylamine.

Réactions d'oxydation : peuvent être effectuées à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : impliquent souvent des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'acétylation de la spermine avec du chlorure de 1-naphtylacetyl donne de la 1-naphtylacetyl spermine .

Applications de la recherche scientifique

La 1-naphtylacetyl spermine est largement utilisée dans la recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie. Sa principale application est l'étude des récepteurs AMPA perméables au calcium, qui jouent un rôle crucial dans la plasticité synaptique et divers troubles neurologiques . Le composé est également utilisé pour étudier les mécanismes de l'excitotoxicité et de la neuroprotection, ce qui en fait un outil précieux dans le développement de stratégies thérapeutiques pour des affections telles que les accidents vasculaires cérébraux et les maladies neurodégénératives .

Mécanisme d'action

La 1-naphtylacetyl spermine exerce ses effets en bloquant les récepteurs AMPA perméables au calcium. Ces récepteurs sont impliqués dans la composante rapide des courants postsynaptiques excitatoires dans le cerveau. En inhibant sélectivement ces récepteurs, la 1-naphtylacetyl spermine réduit l'afflux de calcium, modulant ainsi la transmission synaptique et la plasticité . L'action du composé est dépendante de l'utilisation et de la tension, ce qui signifie que son effet de blocage est influencé par la fréquence et l'intensité de l'activité neuronale .

Applications De Recherche Scientifique

Key Characteristics of NASPM

- Selective Blockade : this compound offers a complete blockade of CP-AMPARs without affecting calcium-impermeable AMPARs (CI-AMPARs) at specific concentrations.

- Voltage Dependency : The blocking effect of this compound is voltage-dependent, allowing for precise control in experimental settings.

- Comparison with Spermine : Studies have shown that this compound provides a more pronounced rectification of currents through CP-AMPARs compared to spermine, enhancing its utility in research .

Neurophysiological Studies

This compound has been extensively used to investigate the role of CP-AMPARs in various neuronal types. Its application has led to significant insights into synaptic mechanisms and receptor dynamics.

Pharmacological Research

This compound's ability to modulate AMPAR activity has implications for drug development, particularly in treating conditions like epilepsy and neurodegenerative diseases.

- Seizure Models : In animal models, this compound has been shown to alter seizure susceptibility by modulating excitatory neurotransmission .

- Opioid Withdrawal : Research indicates that this compound may influence withdrawal symptoms in opioid-dependent models by affecting glutamate signaling pathways .

Enhanced Functional Detection of Synaptic Calcium-Permeable AMPA Receptors

A study published in eLife demonstrated that intracellular application of this compound resulted in a complete block of GluA1-containing CP-AMPARs across various neuronal preparations. This study emphasized the effectiveness of this compound over traditional blockers like spermine, particularly in conditions where auxiliary subunit composition varies .

Role in Morphine Withdrawal Syndromes

Research involving morphine-dependent rat models indicated that this compound could play a role in mitigating withdrawal symptoms by modulating calcium influx through AMPARs. This suggests potential therapeutic avenues for managing opioid dependence .

Mécanisme D'action

1-Naphthylacetyl spermine exerts its effects by blocking calcium-permeable AMPA receptors. These receptors are involved in the fast component of excitatory postsynaptic currents in the brain. By selectively inhibiting these receptors, 1-naphthylacetyl spermine reduces calcium influx, thereby modulating synaptic transmission and plasticity . The compound’s action is use- and voltage-dependent, meaning its blocking effect is influenced by the frequency and intensity of neuronal activity .

Comparaison Avec Des Composés Similaires

La 1-naphtylacetyl spermine est unique en son genre dans son inhibition sélective des récepteurs AMPA perméables au calcium. Les composés similaires incluent :

Spermine : une polyamine naturelle qui bloque également les récepteurs AMPA perméables au calcium, mais avec moins de spécificité.

Philanthotoxine-433 : un autre analogue synthétique de la toxine d'araignée Joro avec une distribution différente de groupes amines, offrant des propriétés de blocage distinctes.

Philanthotoxine-74 : manque un groupe amine par rapport à la 1-naphtylacetyl spermine, ce qui entraîne des effets pharmacologiques différents.

Ces composés mettent en évidence la spécificité et la puissance de la 1-naphtylacetyl spermine pour cibler les récepteurs AMPA perméables au calcium, ce qui en fait un outil précieux dans la recherche en neurosciences .

Activité Biologique

1-Naphthylacetyl spermine (NASPM) is a potent antagonist of calcium-permeable AMPA receptors (CP-AMPARs), which play critical roles in synaptic transmission and plasticity. This article explores the biological activity of this compound, examining its mechanisms of action, effects on synaptic currents, and implications for neurological research and therapeutic applications.

This compound selectively blocks CP-AMPARs, particularly those lacking the GluA2 subunit. By inhibiting these receptors, this compound affects synaptic transmission and plasticity, which are crucial for learning and memory.

Key Findings:

- Blockage of Outward Currents : In experiments with GluA2-knockout mice, this compound was shown to completely block outward synaptic currents mediated by GluA1 receptors. This blockage is independent of the auxiliary subunits associated with the receptors, making this compound a valuable tool for studying AMPAR function in various neuronal contexts .

- Concentration-Dependent Effects : At concentrations of 10 µM and higher, this compound induces significant rectification of glutamate-evoked currents. A higher concentration (100 µM) resulted in a more pronounced inhibition of CP-AMPARs, demonstrating its effectiveness in blocking receptor activity regardless of their recent activation history .

Table 1: Summary of Experimental Findings on this compound

| Study | Organism | Concentration | Key Results |

|---|---|---|---|

| Jia et al. (1996) | Mice | 10 µM | Complete block of outward currents in CP-AMPARs |

| Fukaya et al. (2005) | Mice | 100 µM | Induction of full rectification in mEPSCs |

| Zinchenko et al. (2024) | Neurons | Varied | Inhibition of glutamatergic neurons; activation of interneurons |

Case Studies

- Homeostatic Synaptic Plasticity : In a study examining homeostatic synaptic scaling, this compound sensitivity was observed in miniature excitatory postsynaptic currents (mEPSCs). Rapid scaling-up treatments led to significant increases in mEPSC frequency that were inhibited by this compound, highlighting its role in modulating synaptic strength .

- Neuroprotection : this compound has been implicated in neuroprotective strategies following ischemic events. In postischemic CA1 neurons, intrahippocampal administration of this compound significantly reduced late rises in intracellular zinc levels, suggesting a potential therapeutic role in conditions characterized by excitotoxicity and oxidative stress .

Implications for Neurological Research

The ability of this compound to selectively inhibit CP-AMPARs makes it an essential tool for investigating the roles these receptors play in various neurological conditions, including epilepsy and neurodegenerative diseases. Its unique properties allow researchers to discern the contributions of CP-AMPARs to synaptic plasticity without the confounding effects of auxiliary subunits.

Future Directions

Further research is warranted to explore the long-term effects of this compound on synaptic plasticity and its potential as a therapeutic agent in treating disorders associated with dysregulated glutamatergic signaling.

Propriétés

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINPPQIQARTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153568 | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122306-11-0 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.